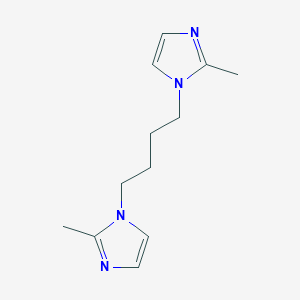

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

Descripción general

Descripción

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is a chemical compound that belongs to the class of bis-imidazole derivatives It is characterized by the presence of two imidazole rings attached to a butane backbone

Mecanismo De Acción

Mode of Action

As a derivative of imidazole, it may interact with its targets through weak interactions to generate a three-dimensional network .

Result of Action

Some imidazole derivatives have shown antimicrobial potential , but it’s unclear if this specific compound has similar effects.

Action Environment

It’s known to be a stable compound with good thermal and chemical stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane can be synthesized through several methods. One common approach involves the reaction of 2-methylimidazole with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:

Reactants: 2-methylimidazole and 1,4-dibromobutane.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions as described above. The key factors in industrial production include optimizing reaction conditions, ensuring high purity, and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane undergoes various chemical reactions, including:

Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.

Coordination Reactions: The compound can form coordination complexes with metal ions, making it useful in the synthesis of metal-organic frameworks (MOFs).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Coordination Complex Formation: Metal salts like zinc nitrate or copper acetate are commonly used in the presence of solvents like water or ethanol.

Major Products

Substitution Products: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.

Coordination Complexes: Metal-organic frameworks with unique structural and functional properties.

Aplicaciones Científicas De Investigación

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the development of advanced materials with specific properties, such as luminescent materials and sensors.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(imidazol-1-yl)butane: Lacks the methyl groups on the imidazole rings, leading to different chemical and biological properties.

1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene: Contains a benzene ring instead of a butane backbone, resulting in different structural and functional characteristics.

Uniqueness

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is unique due to the presence of methyl groups on the imidazole rings, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other bis-imidazole derivatives and contributes to its specific applications in various fields.

Propiedades

IUPAC Name |

2-methyl-1-[4-(2-methylimidazol-1-yl)butyl]imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-11-13-5-9-15(11)7-3-4-8-16-10-6-14-12(16)2/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSRHOIRMGHAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane in material science?

A1: this compound functions as a flexible bridging ligand in the construction of coordination polymers. Its two imidazole nitrogen atoms can coordinate to metal centers, leading to diverse structural motifs, including chains, layers, and three-dimensional networks. This versatility has been demonstrated in its use with various metal ions, such as copper(I) [], cadmium [], and zinc(II) [, ].

Q2: How does the structure of this compound influence the dimensionality of the resulting coordination polymers?

A2: The flexibility of the butane spacer between the imidazole rings in this compound allows it to adopt different conformations, influencing the final structure of the coordination polymer. For instance, in the presence of thiocyanate and cadmium ions, it facilitates the formation of a two-dimensional layered network []. Conversely, when combined with zinc(II) and tetrabromoterephthalic acid, it participates in the creation of a three-dimensional interpenetrated framework [].

Q3: Beyond structural roles, does this compound contribute to the properties of the resulting materials?

A3: Research indicates that the incorporation of this compound can influence the material's photoluminescent properties. For example, a thiocyanatocadmate incorporating this ligand exhibits green light emission, distinct from the blue light emission observed with similar compounds utilizing different bisimidazole ligands [].

Q4: Are there any studies investigating the stability of coordination polymers incorporating this compound?

A4: While specific stability data might require further investigation, the reported synthesis of these coordination polymers under solvothermal conditions [, ] suggests a certain degree of thermal stability. The presence of hydrogen bonds and halogen bonds within these frameworks [, ] further indicates potential for enhanced stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B3178286.png)

![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)